4-(2-benzylidenehydrazino)-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
Vue d'ensemble
Description
4-(2-benzylidenehydrazino)-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BIBX1382 and is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
BIBX1382 inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BIBX1382 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting EGFR signaling pathways. It also reduces the expression of anti-apoptotic proteins and increases the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BIBX1382 in lab experiments is its high potency and selectivity towards EGFR tyrosine kinase, which makes it an ideal tool for studying the role of this kinase in cancer biology. However, its limitations include its poor solubility in water and its potential toxicity, which requires careful handling and storage.
Orientations Futures
There are several future directions for the research on BIBX1382. One of the areas of interest is the development of more potent and selective EGFR inhibitors that can overcome the resistance to current therapies. Another direction is the investigation of the potential applications of BIBX1382 in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the use of BIBX1382 as a tool for studying the role of EGFR in cancer biology and for identifying new therapeutic targets is an area of ongoing research.
Applications De Recherche Scientifique
BIBX1382 has been extensively studied for its potential applications in cancer therapy. As an EGFR tyrosine kinase inhibitor, it has shown promising results in the treatment of various types of cancer, including lung, breast, and prostate cancer. It has also been found to be effective against EGFR-mutated non-small cell lung cancer (NSCLC).
Propriétés
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18IN3O2/c1-13-11-15(19)7-8-16(13)21-17(23)9-10-18(24)22-20-12-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRTWGKKGKLCRW-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.